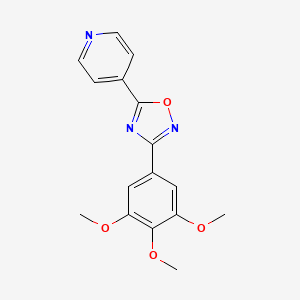
5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring, a pyridine ring, and a trimethoxyphenyl group.
作用机制
The mechanism of action of 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. Moreover, this compound has been shown to exhibit significant antioxidant activity, which may be beneficial in the prevention and treatment of various diseases associated with oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis in cancer cells, and its potential use as a fluorescent probe and photosensitizer. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research of 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential use as a therapeutic agent for the treatment of various cancers. Another direction is to study its potential use as a fluorescent probe and photosensitizer for the detection and treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-pyridinecarboxylic acid hydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization using a suitable solvent.
科学研究应用
5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
5-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-11(9-13(21-2)14(12)22-3)15-18-16(23-19-15)10-4-6-17-7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXXPATOFKHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





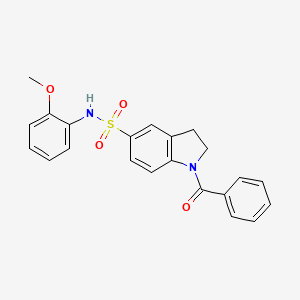
![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)

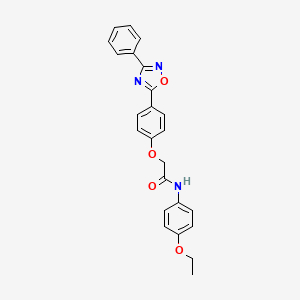
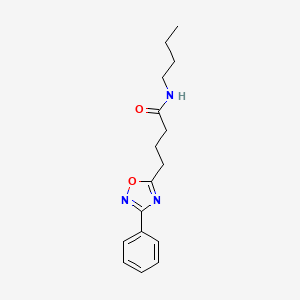
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)
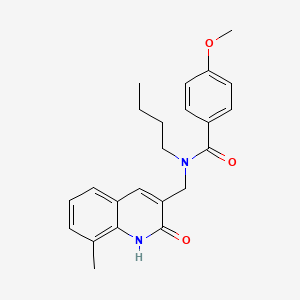
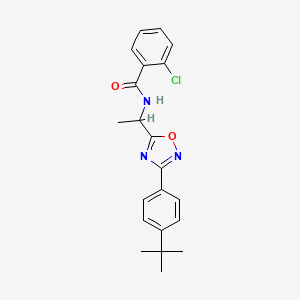
![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)
